molecular formula C21H25N3O3S B5866678 5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5866678
M. Wt: 399.5 g/mol
InChI Key: UVNAKMSTZIYPRS-UHFFFAOYSA-N
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Description

5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylic piperazine moiety, a methanesulfonyl group, and a dihydroindole core.

Preparation Methods

The synthesis of 5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzylic piperazine intermediate: This step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with indole derivative: The benzylic piperazine intermediate is then coupled with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the methanesulfonyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

  • Substitution

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-28(26,27)24-10-9-18-15-19(7-8-20(18)24)21(25)23-13-11-22(12-14-23)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNAKMSTZIYPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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